molecular formula C18H18FNO2 B6012309 N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Cat. No.: B6012309
M. Wt: 299.3 g/mol
InChI Key: GFUONTYFQNORMC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group and a tetrahydronaphthalenyloxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 2-fluoroaniline with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 5,6,7,8-tetrahydronaphthalen-2-ol in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
  • N-(2-bromophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
  • N-(2-methylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Uniqueness

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-16-7-3-4-8-17(16)20-18(21)12-22-15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUONTYFQNORMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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